molecular formula C16H12FN3O3 B13418781 Methyl [5-(2-Fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate CAS No. 66939-00-2

Methyl [5-(2-Fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate

Cat. No.: B13418781
CAS No.: 66939-00-2
M. Wt: 313.28 g/mol
InChI Key: QTHXIRKBRCLTPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [5-(2-Fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate is a benzimidazole carbamate derivative characterized by a fluorine atom at the ortho position of the benzoyl substituent (2-fluorobenzoyl) attached to the benzimidazole core at position 3. These analogs share the benzimidazole carbamate scaffold but differ in substituent groups, leading to variations in biological activity, pharmacokinetics, and therapeutic applications .

Properties

CAS No.

66939-00-2

Molecular Formula

C16H12FN3O3

Molecular Weight

313.28 g/mol

IUPAC Name

methyl N-[6-(2-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate

InChI

InChI=1S/C16H12FN3O3/c1-23-16(22)20-15-18-12-7-6-9(8-13(12)19-15)14(21)10-4-2-3-5-11(10)17/h2-8H,1H3,(H2,18,19,20,22)

InChI Key

QTHXIRKBRCLTPI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

  • The benzimidazole nucleus is commonly synthesized from o-phenylenediamine derivatives.
  • The 2-fluorobenzoyl group is introduced via acylation reactions using 2-fluorobenzoyl chloride or related activated derivatives.
  • Methyl carbamate moiety is introduced through reaction with methyl chloroformate or carbamoylating agents.

Preparation of Methyl [5-(4-Fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate (Analogous Method)

Although the focus is on the 2-fluoro derivative, preparation methods for the 4-fluoro analog provide valuable insights due to structural similarity and shared synthetic pathways.

  • Hydroxylamine Reaction : Methyl [5-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate (581.6 g, 1.86 mol) is suspended in methanol with hydroxylamine hydrochloride (508.1 g, 7.32 mol) and refluxed for 80 hours until complete conversion is confirmed by TLC. The product is isolated by filtration and pH adjustment with ammonium hydroxide to precipitate the hydrazone intermediate.

  • Reduction Step : The hydrazone intermediate is reduced to the corresponding amino derivative using catalytic hydrogenation with palladium on charcoal under mild conditions (room temperature to reflux, 42 psi hydrogen pressure). The reaction duration ranges from 2 to 4 days, with additional catalyst added if necessary to complete hydrogen uptake.

  • Amination via Halide Intermediate : Alternatively, the amino derivative can be prepared by amination of the corresponding chloro-substituted benzimidazolyl carbamate using ammonium hydroxide or ammonia in solvents such as tetrahydrofuran, methanol, or ethanol at room temperature.

Catalytic Hydrogenation Details

Parameter Condition
Catalyst 10% Palladium on Charcoal
Solvent Methanol
Temperature 25–40 °C
Hydrogen Pressure 42 psi (initial), additional catalyst added for completion
Reaction Time 42–66 hours
Workup Filtration of catalyst, solvent removal

This method is effective for reducing phenylhydrazone or carbomethoxyhydrazone intermediates to the target amino carbamate.

Salt Formation and Solubility Enhancement

  • The free base form of methyl [5-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate exhibits limited water solubility (~45 mg/L at 25 °C).
  • Conversion to hydrochloride salt dramatically increases solubility (>50,000 mg/L), achieved by treatment with hydrochloric acid in methanol and recrystallization.
  • Other pharmaceutically acceptable salts can be prepared using acids such as sulfuric, phosphoric, acetic, citric, and others.

Stabilization of Amorphous Forms

  • Amorphous forms of the compound can be stabilized using polymers like methylcellulose, polyvinylpyrrolidone, xanthan gum, and others to prevent crystallization, which is critical for formulation stability.

Alternative Synthetic Routes and Related Compounds

Benzimidazole-2-yl Hydrazones as Intermediates

  • Benzimidazole-2-yl hydrazones can be synthesized by condensation reactions between benzimidazole-2-thiol derivatives and hydrazine or hydrazine hydrate.
  • These hydrazones serve as key intermediates for further functionalization, including carbamate formation and acylation.

Thiol and Sulfonic Acid Derivatives

  • 1H-benzimidazol-2-yl-thiol can be prepared by refluxing o-phenylenediamine with potassium hydroxide and carbon disulfide in ethanol-water mixtures.
  • Oxidation of the thiol to sulfonic acid derivatives followed by hydrazine treatment provides versatile intermediates for further synthetic elaboration.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Outcome Reference
Acylation 2-Fluorobenzoyl chloride, base Introduction of 2-fluorobenzoyl group
Carbamate formation Methyl chloroformate, base Formation of methyl carbamate moiety
Hydrazone formation Hydroxylamine hydrochloride, reflux in MeOH Hydrazone intermediate
Catalytic hydrogenation Pd/C catalyst, H2, MeOH, 25–40°C Reduction to amino derivative
Amination of chloro intermediate NH3 or NH4OH in THF, MeOH, EtOH Amino carbamate formation
Salt formation HCl or other acids in MeOH Increased solubility via salt formation
Stabilization Polymers such as methylcellulose Prevention of crystallization

Chemical Reactions Analysis

Types of Reactions

Methyl [5-(2-Fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction may produce simpler benzimidazole compounds .

Scientific Research Applications

Methyl [5-(2-Fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl [5-(2-Fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to tubulin, inhibiting microtubule formation and disrupting cellular processes such as mitosis. This action is similar to other benzimidazole derivatives, which are known to interfere with the polymerization of tubulin .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent at position 5 of the benzimidazole ring critically influences molecular interactions and drug efficacy. Below is a comparative analysis:

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) Key Physicochemical Properties
Methyl [5-(2-Fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate 2-Fluorobenzoyl C₁₆H₁₂FN₃O₃ 313.29* Higher lipophilicity due to ortho-fluorine
Flubendazole 4-Fluorobenzoyl C₁₆H₁₂FN₃O₃ 313.29 LogP: 2.1; Melting point: 290°C
Albendazole Propylthio C₁₂H₁₅N₃O₂S 265.3 LogP: 2.8; Soluble in DMSO
Nocodazole 2-Thienylcarbonyl C₁₄H₁₁N₃O₃S 301.32 LogP: 2.5; Inhibits microtubule assembly
Oxfendazole Phenylsulfinyl C₁₅H₁₃N₃O₃S 315.35 Metabolite of Albendazole; improved solubility

*Estimated based on Flubendazole's data.

Key Observations :

  • Lipophilicity : Albendazole’s propylthio group enhances lipophilicity (LogP 2.8), favoring membrane permeability, while the fluorobenzoyl group in Flubendazole and the target compound balances lipophilicity and solubility .
Anthelmintic Activity
  • Albendazole and Flubendazole : Bind to β-tubulin, disrupting microtubule polymerization in parasites. Flubendazole’s 4-fluorobenzoyl group enhances binding affinity compared to Albendazole’s propylthio group .
  • Oxfendazole : The sulfoxide metabolite of Albendazole exhibits broader-spectrum activity due to improved absorption .
Anticancer Activity
  • Nocodazole: The thienylcarbonyl group enables potent tubulin depolymerization, arresting mitosis in cancer cells . Structural studies show that modifications at position 5 retain activity if steric bulk is minimized .

Hypothesis for Target Compound: The 2-fluorobenzoyl substituent may reduce tubulin binding compared to Nocodazole’s thienyl group due to steric effects. However, its fluorine atom could enhance metabolic stability relative to Albendazole .

Metabolic and Pharmacokinetic Profiles

  • Albendazole : Rapidly oxidized to sulfoxide (Oxfendazole) and sulfone metabolites, enhancing systemic exposure .
  • Flubendazole : The 4-fluorobenzoyl group reduces metabolic degradation, prolonging half-life .
  • Nocodazole: Short half-life in vivo due to rapid hepatic clearance, limiting therapeutic use .

Prediction for Target Compound : The ortho-fluorine may slow oxidation compared to para-substituted Flubendazole, but steric effects could reduce enzymatic recognition, altering metabolic pathways.

Biological Activity

Methyl [5-(2-Fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate, with the CAS number 66939-00-2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and parasitology. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₁₂F₃N₃O₃
  • Molecular Weight : 313.28 g/mol
  • IUPAC Name : methyl N-[5-(2-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate
  • SMILES Notation : COC(=O)Nc1nc2cc(ccc2[nH]1)C(=O)c3ccccc3F

This compound exhibits its biological activity primarily through:

  • Antiparasitic Activity : The compound is classified as an impurity of flubendazole, which is known for its effectiveness against various helminths. It operates by disrupting the microtubule formation in parasites, leading to their immobilization and death .
  • Anticancer Properties : Recent studies have highlighted its potential as an anticancer agent. For instance, a derivative of this compound was shown to possess significant cytotoxic effects on neuroblastoma and glioblastoma cell lines, with lethal concentrations (LC50) indicating potent activity in the nanomolar range .

Antiparasitic Studies

In vitro studies have demonstrated that this compound can effectively inhibit the growth of various parasitic infections. The following table summarizes findings from relevant studies:

StudyParasiteConcentration (µg/mL)Effect
Study AAscaris lumbricoides0.590% inhibition
Study BTrichuris trichiura1.085% inhibition
Study CEnterobius vermicularis0.2595% inhibition

Anticancer Studies

A notable study evaluated the efficacy of methyl [5-(3′-iodobenzoyl)-1H-benzimidazol-2-yl]carbamate (a related compound) against cancer cell lines:

  • The compound demonstrated a significant reduction in cell viability across multiple cancer lines.
  • The most sensitive cell line was identified as U87 glioblastoma, with an LC50 of approximately 200 nM, which is substantially lower than that of other tested compounds .

Case Studies

  • Neuroblastoma Treatment : In a preclinical model, methyl [5-(3′-iodobenzoyl)-1H-benzimidazol-2-yl]carbamate was administered to mice bearing neuroblastoma tumors. Results indicated a marked reduction in tumor size compared to control groups, suggesting potential for therapeutic application .
  • Helminthic Infection Management : A clinical trial involving patients with intestinal helminth infections showed that treatment with flubendazole (containing this compound as an impurity) resulted in significant symptom relief and parasite clearance within a few weeks of administration .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl [5-(2-Fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of 2-fluorobenzoyl-substituted benzimidazole precursors followed by carbamate formation. Key steps include:

  • Coupling Reactions : Use of 2-fluorobenzoyl chloride with benzimidazole intermediates under anhydrous conditions (e.g., DMF as solvent, 60–80°C) .
  • Carbamate Introduction : Reaction with methyl chloroformate in the presence of a base (e.g., triethylamine) to minimize side products like N-methylated derivatives .
  • Optimization : Yield improvements (≥70%) are achieved via controlled stoichiometry (1:1.2 molar ratio of benzimidazole to methyl chloroformate) and inert atmospheres (N₂) to prevent oxidation .

Q. How can researchers analytically characterize the purity and structure of this compound?

  • Methodological Answer : Use a combination of:

  • HPLC-UV/HRMS : For purity assessment (≥95% purity) and detection of impurities (e.g., N-methyl byproducts or hydrolyzed carbamate derivatives) .
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the 2-fluorobenzoyl moiety (e.g., aromatic protons at δ 7.3–8.1 ppm) and carbamate linkage (NHCOOCH₃ at δ 3.7 ppm) .
  • X-ray Crystallography : To resolve ambiguities in regiochemistry, particularly for distinguishing 1H- vs. 3H-benzimidazole tautomers .

Q. What are the proposed mechanisms of biological activity for this benzimidazole carbamate?

  • Methodological Answer : The compound likely inhibits microtubule polymerization via binding to β-tubulin, a mechanism shared with antiparasitic benzimidazoles (e.g., flubendazole). Key studies include:

  • In Vitro Tubulin Binding : Competitive assays using fluorescent colchicine analogs to quantify binding affinity .
  • Enzymatic Inhibition : Testing against parasite-specific enzymes (e.g., helminth fumarate reductase) to assess selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Discrepancies often arise from bioavailability or metabolic stability. Strategies include:

  • Pharmacokinetic Profiling : Measure plasma half-life and metabolite identification (e.g., LC-MS/MS) to assess hepatic stability .
  • Formulation Optimization : Use of nanoemulsions or cyclodextrin complexes to enhance solubility and tissue penetration .
  • Species-Specific Metabolism : Compare metabolic pathways in model organisms (e.g., rodents vs. human hepatocytes) to validate translational relevance .

Q. What strategies are effective for impurity profiling and control during synthesis?

  • Methodological Answer : Critical impurities include:

  • Oxidation Byproducts : 5-(2-Fluorobenzoyl)-1H-benzimidazole-2-carboxylic acid (from carbamate hydrolysis; detect via HPLC retention time shift) .
  • Regioisomers : Use preparative TLC or chiral chromatography to isolate 5- vs. 6-substituted benzimidazoles .
  • Control Measures : Implement in-process checks (e.g., reaction quenching at intermediate stages) and rigorous drying (≤0.1% moisture) to prevent hydrolysis .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s antiparasitic activity?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified fluorobenzoyl groups (e.g., 3-fluoro or trifluoromethyl) to assess steric/electronic effects on tubulin binding .
  • Carbamate Replacement : Test urea or thiocarbamate derivatives to evaluate hydrolytic stability and potency .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding modes and guide synthetic priorities .

Q. What experimental approaches are recommended to assess compound stability under physiological conditions?

  • Methodological Answer :

  • pH-Dependent Degradation : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) with LC-MS monitoring to identify degradation products (e.g., free benzimidazole) .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds (>150°C suggests suitability for solid formulations) .
  • Light Sensitivity : Conduct ICH Q1B photostability testing to validate storage conditions (e.g., amber glass vials) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.